1-(3-Methyloxetan-3-yl)ethanone

Lipophilicity Drug-likeness ADME prediction

1-(3-Methyloxetan-3-yl)ethanone is a 3,3-disubstituted oxetane bearing an acetyl group at the 3-position. It belongs to the class of strained four-membered cyclic ethers that have gained prominence in drug discovery as bioisosteric replacements for carbonyl and gem-dimethyl groups.

Molecular Formula C6H10O2
Molecular Weight 114.144
CAS No. 1363381-04-7
Cat. No. B572264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyloxetan-3-yl)ethanone
CAS1363381-04-7
Molecular FormulaC6H10O2
Molecular Weight114.144
Structural Identifiers
SMILESCC(=O)C1(COC1)C
InChIInChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3
InChIKeyQDRLIWDQZUUUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methyloxetan-3-yl)ethanone (CAS 1363381-04-7): A 3,3-Disubstituted Oxetane Building Block for Medicinal Chemistry Procurement


1-(3-Methyloxetan-3-yl)ethanone is a 3,3-disubstituted oxetane bearing an acetyl group at the 3-position . It belongs to the class of strained four-membered cyclic ethers that have gained prominence in drug discovery as bioisosteric replacements for carbonyl and gem-dimethyl groups [1]. The compound is commercially available as a solid with ≥97% purity, MDL identifier MFCD19707645, and InChI Key QDRLIWDQZUUUGX-UHFFFAOYSA-N, ensuring unambiguous identity verification .

Why 1-(3-Methyloxetan-3-yl)ethanone Cannot Be Replaced by 1-(Oxetan-3-yl)ethanone in Scientific Research


The closest structural analog, 1-(oxetan-3-yl)ethanone (CAS 1507872-90-3), lacks the 3-methyl substituent, which directly alters the lipophilicity and steric profile of the molecule [1][2]. Computed XLogP3-AA differs by 0.4 units (−0.1 vs −0.5) and molecular weight by 14.02 Da (114.14 vs 100.12 g/mol) [1][2]. Because oxetane substitution pattern ('unsubstituted vs methyl/ethyl/dimethyl') is a recognized strategy for obtaining divergent property windows in lead optimization , interchanging these two compounds without experimental confirmation compromises reproducibility and may invalidate SAR conclusions.

Quantitative Comparative Evidence for 1-(3-Methyloxetan-3-yl)ethanone vs. Closest Analogs


XLogP3-AA Lipophilicity: +0.4 Log Units Higher Than Unsubstituted Analog

The target compound exhibits a higher predicted octanol-water partition coefficient (XLogP3-AA) than its unsubstituted analog, 1-(oxetan-3-yl)ethanone [1][2]. This difference arises from the additional methyl group at the oxetane 3-position [1][2].

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Heavy Atom Count: +14.02 Da and +1 Heavy Atom vs. Unsubstituted Oxetane Ketone

The 3-methyl substitution increases the molecular weight by 14.02 g/mol and adds one heavy atom relative to 1-(oxetan-3-yl)ethanone [1][2]. This alters the steric and binding profile of the building block [1][2].

Molecular weight Fragment-based drug design Lead optimization

3,3-Disubstituted Oxetanes as Metabolically Stable Ketone Bioisosteres: Matched Molecular Pair Validation

Matched molecular pair analysis has demonstrated that 3,3-disubstituted oxetanes, such as the methyl-acetyl motif in this compound, exhibit physicochemical properties comparable to ketone carbonyl groups while eliminating electrophilic and photochemical liabilities [1]. This positions 1-(3-methyloxetan-3-yl)ethanone as a privileged building block for replacing reactive ketones in drug candidates [1][2].

Bioisostere Metabolic stability Matched molecular pair analysis

Substituent-Dependent Property Tuning: Methyl-Substituted vs. Unsubstituted Oxetane Core as a Recognized Control Knob

A comprehensive building-block selection guide identifies oxetane substitution pattern ('unsubstituted vs methyl/ethyl/dimethyl') as a direct control knob for tuning hydrophobicity, logD, and clearance properties during lead optimization . The 3-methyl substituent in this compound represents a defined increment in size and lipophilicity compared to the unsubstituted parent, enabling systematic SAR exploration .

Property window optimization Hydrophobicity control Building block selection

Optimal Application Scenarios for 1-(3-Methyloxetan-3-yl)ethanone Based on Quantitative Evidence


Fragment-Based Lead Optimization Requiring Controlled Lipophilicity Increase

When optimizing a fragment hit for CNS penetration or cellular activity, the +0.4 log unit XLogP3-AA increase of 1-(3-methyloxetan-3-yl)ethanone relative to unsubstituted oxetane ketones [1] provides a measurable lipophilicity boost without violating Ro5 limits. This enables medicinal chemists to improve passive permeability while maintaining aqueous solubility, as the compound remains within the favorable XLogP range for drug-likeness.

Scaffold Hopping to Replace Metabolically Labile Ketone Carbonyls

In drug discovery programs where a ketone carbonyl is identified as a metabolic soft spot, 1-(3-methyloxetan-3-yl)ethanone can serve as a direct 3,3-disubstituted oxetane replacement. The matched molecular pair study by Dubois et al. [2] demonstrates that such replacements maintain target binding while improving microsomal stability (t1/2 > 60 min for diaryloxetanes vs shorter for corresponding diaryl ketones), making this compound a prime candidate for scaffold-hopping campaigns.

Systematic SAR Studies of Oxetane Substitution Effects on Physicochemical Properties

The distinct methyl substitution of this compound enables controlled SAR exploration alongside unsubstituted and higher alkyl analogs. As outlined in the Aladdin Property-Window Optimization Guide , varying oxetane substitution yields divergent logD, solubility, and clearance profiles. 1-(3-Methyloxetan-3-yl)ethanone occupies a critical intermediate position in this parameter space, serving as an essential comparator for quantifying the contribution of a single methyl group to overall property profiles.

Procurement for Reproducible Parallel Synthesis and Compound Library Construction

Supplied as a solid in ≥97% purity with full InChI Key traceability [1], 1-(3-methyloxetan-3-yl)ethanone meets stringent procurement standards for parallel synthesis and medicinal chemistry collections. Its unambiguous identifier ensures reproducible compound management, while the differentiated methyl substitution provides a defined structural variation for library design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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